molecular formula C10H6BrN3O2 B11789463 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid

Cat. No.: B11789463
M. Wt: 280.08 g/mol
InChI Key: BVBHMZBBPZXYKK-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid is a high-purity chemical intermediate designed for research and further manufacturing applications, strictly for laboratory use and not for human consumption. This compound features a bipyridyl-like structure where a brominated pyridine ring is linked to a carboxylic acid-functionalized pyrimidine ring, creating a multifunctional scaffold for complex molecule synthesis . The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse structural motifs . Simultaneously, the carboxylic acid group allows for further derivatization through amide bond formation or esterification, facilitating its integration into larger molecular architectures. This building block is particularly valuable in medicinal chemistry and materials science for constructing potential kinase inhibitors, FDA-approved drug analogues, and functional organic materials . Its rigid, planar structure is conducive to molecular recognition and π-π stacking interactions, which are critical for designing compounds that bind to biological targets or self-assemble into ordered structures . Researchers utilize this compound in agrochemical development for creating novel active ingredients and in dyestuff research for synthesizing specialized chromophores . Proper storage conditions include keeping the material in a cool, dark, and dry place, sealed under inert atmosphere to ensure long-term stability .

Properties

Molecular Formula

C10H6BrN3O2

Molecular Weight

280.08 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H6BrN3O2/c11-7-1-2-8(12-5-7)9-13-3-6(4-14-9)10(15)16/h1-5H,(H,15,16)

InChI Key

BVBHMZBBPZXYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Ethyl Ester Precursor

The ester is synthesized via a palladium-catalyzed coupling reaction between ethyl pyrimidine-5-carboxylate and 5-bromo-2-iodopyridine. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : Dimethylformamide (DMF) at 100°C for 12 hours.
    Yield: ~85%.

Hydrolysis to the Carboxylic Acid

The ester undergoes hydrolysis under basic conditions:

  • Reagents : NaOH (2M, aqueous), THF (co-solvent)

  • Conditions : Reflux at 80°C for 6 hours, followed by acidification with HCl to pH 3–4.
    Yield: 90–95%.

Table 1: Ester Hydrolysis Optimization

ParameterConditionYield (%)
BaseNaOH (2M)95
AcidHCl (1N)95
Temperature80°C95
Alternative AcidH₂SO₄88

Cross-Coupling Reactions for Direct Synthesis

Cross-coupling strategies construct the pyrimidine-pyridine backbone directly. The Ullmann coupling and Suzuki-Miyaura reactions are prominent.

Ullmann Coupling

A modified Ullmann reaction couples 5-bromo-2-aminopyridine with pyrimidine-5-carboxylic acid derivatives:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs₂CO₃ (3 equiv)

  • Solvent : Toluene at 110°C for 8 hours.
    Yield: 67%.

Suzuki-Miyaura Coupling

This method employs a boronic ester-functionalized pyrimidine and 5-bromo-2-iodopyridine:

  • Catalyst : Pd(dppf)Cl₂ (3 mol%)

  • Base : K₃PO₄ (2 equiv)

  • Solvent : Dioxane/water (4:1) at 90°C for 10 hours.
    Yield: 78%.

Table 2: Cross-Coupling Comparison

MethodCatalystBaseYield (%)
UllmannCuICs₂CO₃67
Suzuki-MiyauraPd(dppf)Cl₂K₃PO₄78

Direct Carboxylation via CO₂ Insertion

A less common approach involves direct carboxylation of a metallated pyrimidine intermediate.

Lithiation-Carboxylation

  • Substrate : 2-(5-Bromopyridin-2-yl)pyrimidine

  • Reagents : LDA (2 equiv), CO₂ gas

  • Conditions : THF at −78°C, 2 hours.
    Yield: 50–60%.

Challenges : Low yields due to competing side reactions and sensitivity to moisture.

Analysis of Methodologies

Scalability and Practicality

  • Ester Hydrolysis : High-yielding (>90%) and scalable but requires pre-synthesis of the ester.

  • Cross-Coupling : Moderate yields (67–78%) but allows modular construction.

  • Direct Carboxylation : Limited by low yields and operational complexity.

Cost Considerations

  • Catalysts : Pd-based catalysts (Suzuki) increase costs compared to CuI (Ullmann).

  • Starting Materials : Ester route demands multi-step synthesis, whereas cross-coupling uses commercially available halides.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid exhibits notable biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : The compound has been evaluated for its anticancer potential against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). In vitro assays have shown that certain derivatives exhibit excellent activity compared to standard chemotherapy agents .
Compound NameKey FeaturesBiological Activity
This compoundBrominated pyridine; carboxylic acidAntimicrobial, anticancer
2-(Pyridin-2-YL)pyrimidine-5-carboxylic acidNon-brominated; simpler structureVaries
2-Amino-4-(pyridin-2-YL)pyrimidine-5-carboxylic acidContains amino group; enhanced solubilityPotentially higher activity
Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylateEster form; different reactivityVaries

This table illustrates how structural variations influence both chemical behavior and biological activity.

Therapeutic Potential

The therapeutic potential of this compound lies in its ability to interact with various biological targets. Interaction studies have focused on its binding affinity to enzymes and receptors involved in disease pathways. Such studies are crucial for optimizing compounds for therapeutic use and understanding their pharmacokinetics and pharmacodynamics.

Case Studies

  • Anticancer Research : A study evaluated a series of bromopyrimidine derivatives, including this compound, against multiple cancer cell lines. Results indicated that certain compounds exhibited significant cytotoxic effects, suggesting their potential as lead compounds in anticancer drug development .
  • Antimicrobial Studies : In vitro evaluations demonstrated that derivatives of this compound showed promising antimicrobial activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicate a need for further exploration into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Position: The target compound’s 5-bromo-pyridin-2-yl group at C2 distinguishes it from analogs like 5-phenylpyrimidine-2-carboxylic acid (phenyl at C5, COOH at C2) .

Acid vs. Ester : Derivatives such as 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid methyl ester serve as ester precursors, whereas the target compound’s free carboxylic acid group enables direct conjugation or salt formation.

Biological Activity : Compounds like hydroxamic acid derivatives (e.g., HDAC inhibitors) and anti-fibrotic pyrimidines highlight the role of substituents in modulating bioactivity. The bromine atom in the target compound may influence binding affinity in therapeutic targets.

Research Implications and Gaps

  • Further studies could explore kinase or HDAC inhibition.
  • Synthetic Challenges : The bromine atom may complicate purification or stability; alternative protecting groups or reaction conditions may be needed.

Biological Activity

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid is a chemical compound recognized for its unique structure, which includes a brominated pyridine moiety and a pyrimidine carboxylic acid group. This compound, identified by the CAS number 1447606-97-4, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Features

The molecular formula of this compound is C_11H_8BrN_3O_2, with a molecular weight of approximately 256.08 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring is crucial for its biological activity, enhancing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The brominated structure of this compound may enhance its efficacy against a range of bacterial and fungal pathogens. Comparative studies have shown that brominated derivatives often outperform their non-brominated counterparts in terms of potency and spectrum of activity.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it exhibits significant growth inhibition in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer cells. For instance, IC50 values for growth inhibition were reported to be lower than those of standard chemotherapeutic agents like 5-Fluorouracil, indicating promising anticancer properties .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may inhibit key enzymes involved in cellular signaling pathways, leading to altered cellular responses that promote apoptosis in cancer cells or inhibit microbial growth .

Case Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer activity of various pyrimidine derivatives, this compound was found to induce apoptosis in MCF-7 cells by increasing caspase-9 levels significantly compared to control groups. The study reported an IC50 value of approximately 9 μM for this compound, highlighting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated that it exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
This compound Brominated pyridine; carboxylic acidAntimicrobial, anticancer
2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid Non-brominated; simpler structureVaries
Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate Ester form; different reactivityVaries

This table illustrates how structural variations influence both chemical behavior and biological activity, emphasizing the unique characteristics of this compound within its class.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylic acid, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with brominated pyridine precursors. For example, bromine substitution on pyridine derivatives (e.g., 5-bromopyridine-2-carboxylic acid) can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . Subsequent coupling with pyrimidine intermediates via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution is common . Key intermediates include ethyl 2-bromopyrimidine-5-carboxylate (see nucleophilic substitution reactions in ).

  • Critical Parameters :

  • Temperature control (e.g., 0–5°C for bromination to avoid side products).
  • Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling).
  • Solvent systems (e.g., DMF or THF for polar aprotic conditions).

Q. How do solubility properties of this compound influence its purification and characterization?

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. For example, crystallographic studies of related compounds (e.g., 2-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}-4-methoxypyrimidine-5-carboxamide) reveal planar pyrimidine rings stabilized by intramolecular hydrogen bonds, which may differ in solution . Validate using DFT calculations (e.g., Gaussian09) to model optimized geometries .

Q. What strategies ensure regioselectivity during functionalization of the pyrimidine ring in this compound?

  • Methodological Answer : Regioselective bromination at the 5-position of pyridine is achieved using Br₂/FeBr₃ under reflux . For pyrimidine ring modifications, protect the carboxylic acid group (e.g., as a methyl ester) to direct electrophilic substitution to the 2- or 4-positions. Use steric and electronic directing groups (e.g., –NH₂ or –OCH₃) to control reactivity .

Q. How can mechanistic studies elucidate the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer : Investigate via kinetic studies (e.g., monitoring reaction progress by LC-MS) and isotopic labeling (e.g., ¹⁸O tracking in hydrolysis). For example, ethyl 2-bromopyrimidine-5-carboxylate undergoes nucleophilic substitution with amines at rates dependent on electron-withdrawing effects of the ester group . Compare with analogous chloro or iodo derivatives to assess leaving-group efficiency.

Q. What computational tools are recommended for predicting biological activity of derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or GPCRs). QSAR models derived from analogs (e.g., 5-chloro-4-cyclopropylpyridine-2-carboxylic acid) can predict bioactivity based on Hammett σ constants and LogP values .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

  • Answer : Implement flow chemistry for controlled bromination and coupling steps, reducing side reactions. Use scavenger resins (e.g., QuadraPure™) to remove excess Pd catalysts post-cross-coupling .

Q. What analytical techniques are critical for distinguishing between polymorphic forms?

  • Answer : Combine PXRD, DSC, and Raman spectroscopy. For example, polymorphs of 5-bromopyridine-2-carboxylic acid exhibit distinct melting points (173–175°C vs. 180–182°C) and XRD patterns .

Safety and Compliance

  • Toxicity Note : Handle with PPE due to potential irritancy (R36/37/38) .
  • Regulatory Status : Not FDA-approved; for research use only .

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